![molecular formula C9H5IO2S B071582 4-Iodo-benzo[b]thiophene-2-carboxylic acid CAS No. 176549-83-0](/img/structure/B71582.png)

4-Iodo-benzo[b]thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

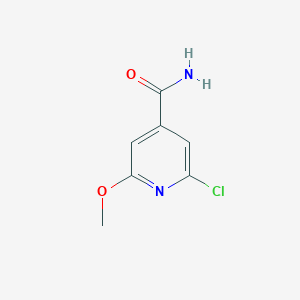

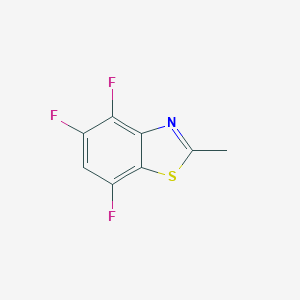

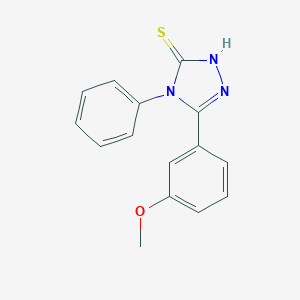

“4-Iodo-benzo[b]thiophene-2-carboxylic acid” belongs to the class of organic compounds known as 1-benzothiophenes . These are aromatic heterocyclic compounds containing the Benzo [b]thiophene ring system . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

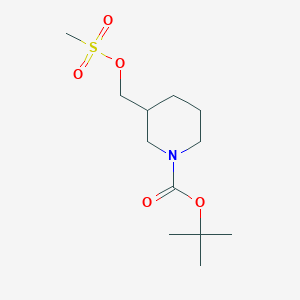

The molecular formula of “4-Iodo-benzo[b]thiophene-2-carboxylic acid” is C9H5IO2S . It contains a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

The molecular weight of “4-Iodo-benzo[b]thiophene-2-carboxylic acid” is 304.11 . It is a white solid .Aplicaciones Científicas De Investigación

Organic Synthesis

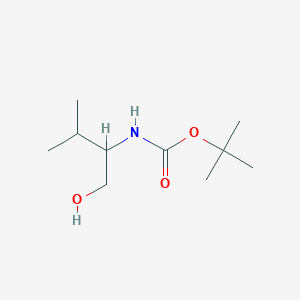

4-Iodo-benzo[b]thiophene-2-carboxylic acid serves as a valuable building block in organic synthesis. Its iodine atom can undergo various cross-coupling reactions, making it a versatile precursor for synthesizing complex organic molecules. This compound is particularly useful in constructing biologically active molecules and conducting polymers due to its reactive halogen and carboxylic acid functionalities .

Pharmaceutical Applications

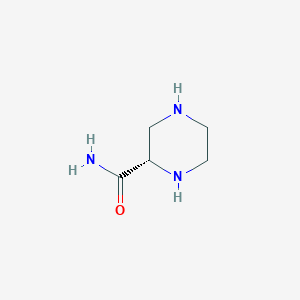

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of drugs. The thiophene ring is a common motif in many therapeutic agents, and the iodine substituent can be used to introduce additional functional groups that are essential for the drug’s activity. It can lead to the development of novel anti-inflammatory, anticancer, or antimicrobial agents .

Agrochemicals

The benzo[b]thiophene moiety is also found in agrochemicals. Its derivatives can be designed to act as herbicides, fungicides, or insecticides. The presence of the carboxylic acid group allows for further derivatization to tailor the compounds for specific agrochemical properties .

Material Science

In material science, 4-Iodo-benzo[b]thiophene-2-carboxylic acid can be used to synthesize thiophene-based polymers and small molecules that exhibit conductive properties. These materials are essential for the development of organic semiconductors, which are used in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Corrosion Inhibitors

Thiophene derivatives are known to act as corrosion inhibitors. They can form protective layers on metals, preventing oxidation and degradation. The iodo and carboxylic acid groups in this compound can be modified to improve its binding affinity to metal surfaces, enhancing its effectiveness as a corrosion inhibitor .

Optoelectronic Devices

The compound’s ability to be incorporated into π-conjugated systems makes it a candidate for developing emitters, photosensitizers, and semiconductors for optoelectronic devices. Its photophysical properties can be tuned by derivatization, which is crucial for the performance of devices like solar cells and photodetectors .

Dental Anesthetics

While not directly related to 4-Iodo-benzo[b]thiophene-2-carboxylic acid, thiophene derivatives have been used in dental anesthetics. For instance, articaine contains a thiophene ring and is used as a local anesthetic in dentistry. Research into similar compounds may lead to the development of new anesthetics with improved properties .

Anti-Atherosclerotic Agents

Compounds with a thiophene structure have shown potential as anti-atherosclerotic agents. They may inhibit the formation of atherosclerotic plaques in blood vessels, which is a leading cause of heart attacks and strokes. The iodo and carboxylic acid groups on the benzo[b]thiophene ring could be exploited to synthesize new compounds with enhanced anti-atherosclerotic activity .

Mecanismo De Acción

- The primary targets of 4-Iodo-benzo[b]thiophene-2-carboxylic acid are prothrombin , trypsin-1 , and urokinase-type plasminogen activator .

Target of Action

Pharmacokinetics

Direcciones Futuras

Propiedades

IUPAC Name |

4-iodo-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCFASJVNZNLJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C(=O)O)C(=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618680 |

Source

|

| Record name | 4-Iodo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-benzo[b]thiophene-2-carboxylic acid | |

CAS RN |

176549-83-0 |

Source

|

| Record name | 4-Iodo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)

![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)